molecular formula C44H38P2+2 B074594 o-Xylylenebis(triphenylphosphonium bromide) CAS No. 1519-46-6

o-Xylylenebis(triphenylphosphonium bromide)

Cat. No.: B074594
CAS No.: 1519-46-6
M. Wt: 628.7 g/mol
InChI Key: NREIUFSWLHXDSG-UHFFFAOYSA-N
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Description

o-Xylylenebis(triphenylphosphonium bromide) is a versatile organophosphorus compound consisting of an o-xylylene group linked to two triphenylphosphonium bromide groups. It has a molecular formula of C44H38Br2P2 and a molecular weight of 788.53 g/mol . This compound is widely used in various fields such as organic synthesis, materials science, and biochemistry due to its unique properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

o-Xylylenebis(triphenylphosphonium bromide) can be synthesized through the reaction of o-xylylene dibromide with triphenylphosphine. The reaction typically takes place in an organic solvent such as dichloromethane or toluene under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of o-xylylenebis(triphenylphosphonium bromide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

o-Xylylenebis(triphenylphosphonium bromide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds .

Comparison with Similar Compounds

Similar Compounds

  • p-Xylylenebis(triphenylphosphonium bromide)
  • m-Xylylenebis(triphenylphosphonium bromide)
  • Benzyltriphenylphosphonium bromide

Uniqueness

o-Xylylenebis(triphenylphosphonium bromide) is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and analogs. Its ability to act as both a Lewis acid and an electron transfer agent makes it particularly valuable in various chemical and biochemical applications .

Properties

CAS No.

1519-46-6

Molecular Formula

C44H38P2+2

Molecular Weight

628.7 g/mol

IUPAC Name

triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium

InChI

InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2

InChI Key

NREIUFSWLHXDSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Key on ui other cas no.

1519-46-6

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?

A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []

Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?

A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.

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